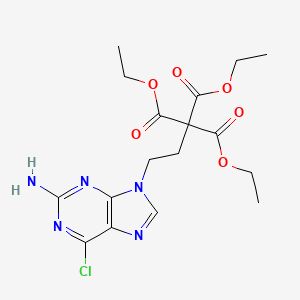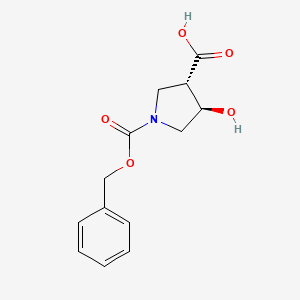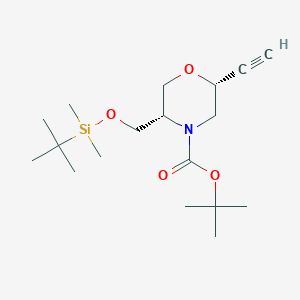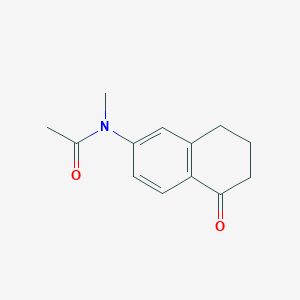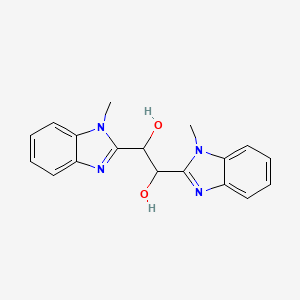
1,2-bis(1-methyl-1H-benzimidazole-2yl)ethane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-bis(1-methyl-1H-benzimidazole-2yl)ethane-1,2-diol is a complex organic compound that features two benzimidazole rings attached to an ethane-1,2-diol backbone. This compound is part of the larger family of imidazole derivatives, which are known for their diverse chemical and biological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-bis(1-methyl-1H-benzimidazole-2yl)ethane-1,2-diol typically involves the condensation of 1-methyl-1H-benzo[d]imidazole with ethane-1,2-diol under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or sodium hydroxide, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purities .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-bis(1-methyl-1H-benzimidazole-2yl)ethane-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The benzimidazole rings can be reduced under specific conditions.
Substitution: The hydrogen atoms on the benzimidazole rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce dihydrobenzimidazole derivatives .
Applications De Recherche Scientifique
1,2-bis(1-methyl-1H-benzimidazole-2yl)ethane-1,2-diol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1,2-bis(1-methyl-1H-benzimidazole-2yl)ethane-1,2-diol involves its interaction with specific molecular targets. The benzimidazole rings can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Bis(1H-benzo[d]imidazol-2-yl)ethane-1,2-diol
- 1,2-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)ethane
- 1,2-Bis(1H-benzo[d]imidazol-2-yl)ethane
Uniqueness
1,2-bis(1-methyl-1H-benzimidazole-2yl)ethane-1,2-diol is unique due to the presence of both hydroxyl groups and methyl-substituted benzimidazole rings. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
3256-27-7 |
|---|---|
Formule moléculaire |
C18H18N4O2 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
1,2-bis(1-methylbenzimidazol-2-yl)ethane-1,2-diol |
InChI |
InChI=1S/C18H18N4O2/c1-21-13-9-5-3-7-11(13)19-17(21)15(23)16(24)18-20-12-8-4-6-10-14(12)22(18)2/h3-10,15-16,23-24H,1-2H3 |
Clé InChI |
PZJMZESHUAGMHL-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2N=C1C(C(C3=NC4=CC=CC=C4N3C)O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

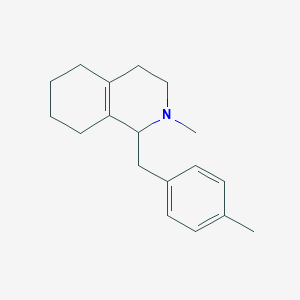
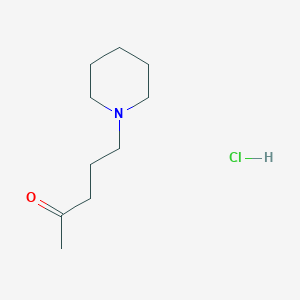
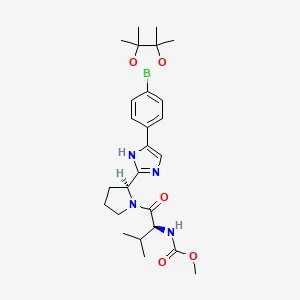
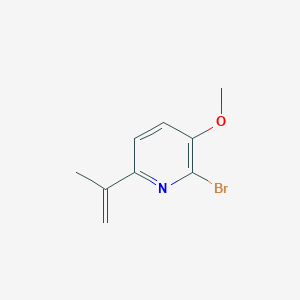
![4-chloro-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8455336.png)
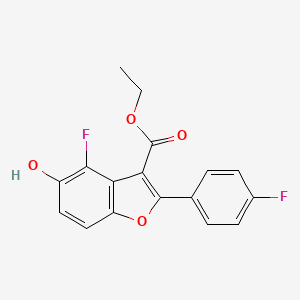
![2-[(4-Nitrophenyl)sulfanyl]-1H-benzimidazole](/img/structure/B8455362.png)


